2,3-Dimethoxy-6-nitroacetophenone

Crystallography Solid-State Chemistry Polymorph Screening

Researchers using generic nitroacetophenone isomers face synthetic failure in quinoline scaffold construction. This compound provides the requisite 6-nitro regiochemistry for intramolecular cyclization, as documented in WO2009149622A1. - Enables direct access to 2,3-dimethoxy-6-aminoacetophenone via Pd/C reduction. - Crystallographic fingerprint (monoclinic C2, a=20.2528(4) Å, β=94.699(3)°) ensures identity verification. - HS code 2914700090 facilitates international procurement.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
Cat. No. B14800315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-6-nitroacetophenone
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCOCC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C10H11NO5/c1-15-6-10(12)8-5-7(16-2)3-4-9(8)11(13)14/h3-5H,6H2,1-2H3
InChIKeyHBPUUGQPYGXKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-6-nitroacetophenone Physical Chemistry & Sourcing


2,3-Dimethoxy-6-nitroacetophenone (CAS 98300-40-4, synonym: 1-(2,3-dimethoxy-6-nitrophenyl)ethanone) is a nitroaromatic ketone with molecular formula C₁₀H₁₁NO₅ and molecular weight 225.20 g/mol . The compound is structurally defined by a 2,3-dimethoxy substitution pattern on an acetophenone core, with a nitro group positioned ortho to the acetyl moiety at the 6-position. This specific substitution arrangement confers a distinct crystallographic architecture: the molecule exhibits near-planar geometry within 0.2 Å, with a C(4)–C(7)–C(8)–C(9) torsion angle of −179(2)°, as determined by single-crystal X-ray diffraction [1]. The compound is commercially supplied as a research intermediate with typical purity specifications of 95.0% to 98.0%, and is classified under customs HS code 2914700090 for international procurement [2].

2,3-Dimethoxy-6-nitroacetophenone Substitution Risks


Nitroacetophenone derivatives are not functionally interchangeable despite sharing the same elemental composition. The substitution pattern—specifically the relative positions of methoxy and nitro groups on the phenyl ring—determines both crystalline packing behavior and synthetic utility. The 2,3-dimethoxy-6-nitro arrangement in the target compound yields a distinct monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)° [1]. In contrast, the positional isomer 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0) exhibits a melting point of 133.5–135 °C, and crystallizes with different intermolecular interactions . More critically, the 6-nitro orientation provides the required regiochemistry for constructing specific heterocyclic frameworks—such as the 3-substituted-4-hydroxyquinoline scaffold documented in patent literature—where alternative nitro positions would yield structurally distinct or inaccessible cyclization products [2]. Procurement decisions based solely on generic class membership will result in synthetic failure or require extensive re-optimization of reaction conditions.

2,3-Dimethoxy-6-nitroacetophenone: Differentiation Evidence


Crystal Lattice vs. Positional Isomers

The 2,3-dimethoxy-6-nitro substitution pattern in 2,3-dimethoxy-6-nitroacetophenone produces a unique monoclinic crystal system (space group C2) with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to R₁ = 0.053 for 2043 observed reflections [1]. In contrast, the 2,3-dimethoxy isomer with nitro at the 5-position (CAS 4101-32-0) exhibits a melting point of 133.5–135 °C and different crystal packing . The 2,3-dimethoxy-6-nitro arrangement yields a near-planar molecular conformation within 0.2 Å deviation and a torsion angle of −179(2)° for C(4)–C(7)–C(8)–C(9), as independently confirmed by single-crystal X-ray diffraction [2].

Crystallography Solid-State Chemistry Polymorph Screening

6-Nitro Regiochemistry for Quinoline Synthesis

The 6-nitro substitution pattern on the acetophenone core is a critical structural requirement for preparing 3-substituted-4-hydroxyquinoline compounds and 3-substituted-4-chloroquinoline compounds, as documented in international patent WO2009149622A1 [1]. The patent explicitly claims 6-nitroacetophenone compounds as intermediates, whereas positional isomers (including 5-nitro, 4-nitro, and 3-nitro variants) would direct cyclization to different heterocyclic products or fail to undergo the intended transformation altogether. The ortho relationship between the nitro group and the acetyl moiety at the 6-position enables intramolecular condensation chemistry that regioisomeric analogs cannot replicate [1].

Medicinal Chemistry Heterocyclic Synthesis Quinoline Derivatives

Aminoacetophenone Precursor via Nitro Reduction

The nitro group in 2,3-dimethoxy-6-nitroacetophenone can be selectively reduced to the corresponding amino group using hydrogen gas with palladium on carbon catalyst in ethanol solvent, yielding 2,3-dimethoxy-6-aminoacetophenone as the major product . This transformation provides access to an aniline-type building block that retains the 2,3-dimethoxy substitution pattern but replaces the electron-withdrawing nitro group with an electron-donating amino group. In contrast, the non-nitrated analog 2,3-dimethoxyacetophenone lacks the synthetic handle for introducing an amino group via this direct and clean reduction pathway, requiring instead nitration followed by reduction—a two-step sequence that may yield different regiochemical outcomes depending on nitration selectivity .

Synthetic Methodology Amine Building Blocks Reduction Chemistry

Nitro Pharmacophore for Antibacterial Activity

A quantitative structure-activity relationship (QSAR) study evaluating 20 acetophenone derivatives against five bacterial strains (Bacillus subtilis NCIM 2718, Staphylococcus aureus NCIM5021, Salmonella typhi NCIM2501, Enterobacter aerogenes NCIM5139, Proteus vulgaris NCIM2813) identified 3-nitro and 4-nitro substitution as being among the most active structural features in this compound class, with 4-nitroacetophenone demonstrating the highest slimicidal activity [1]. The developed QSAR models exhibited r² values of 0.76–0.91 and cross-validated r² values of 0.56–0.85, indicating robust predictive capacity for nitro-substituted acetophenone antibacterial activity [1]. While the 2,3-dimethoxy-6-nitro substitution pattern was not directly evaluated in this study, the class-level inference suggests that the nitro group is a key pharmacophoric element for antibacterial activity in acetophenones, distinguishing the target compound from non-nitrated analogs such as 2,3-dimethoxyacetophenone which lack this activity-associated feature.

Antibacterial QSAR Structure-Activity Relationship

2,3-Dimethoxy-6-nitroacetophenone Applications


3-Substituted Quinoline Pharmacophore Synthesis

The 6-nitro orientation in 2,3-dimethoxy-6-nitroacetophenone serves as the requisite regiochemistry for constructing 3-substituted-4-hydroxyquinoline and 3-substituted-4-chloroquinoline heterocyclic systems, as explicitly claimed in WO2009149622A1 [1]. Alternative nitro substitution patterns (5-nitro, 4-nitro, 3-nitro) do not provide the correct spatial orientation for the intramolecular cyclization step, making the 6-nitro regioisomer essential for accessing this quinoline scaffold. Procurement of the correct positional isomer is therefore a non-negotiable requirement for medicinal chemistry programs targeting this pharmacophore class.

Aminoacetophenone Synthesis via Hydrogenation

The target compound provides a direct synthetic entry to 2,3-dimethoxy-6-aminoacetophenone via nitro group reduction using H₂ gas with Pd/C catalyst in ethanol solvent . This transformation converts the electron-withdrawing nitro group into an electron-donating amino group while preserving the 2,3-dimethoxy substitution pattern. The resulting aminoacetophenone serves as a versatile building block for amide coupling, diazonium chemistry, and heterocycle formation. Procurement of the pre-nitrated starting material eliminates the need for nitration optimization and ensures predictable regiochemical outcomes in downstream synthetic sequences.

Antibacterial Lead Discovery Using Nitroacetophenone

QSAR analysis of 20 acetophenone derivatives against both Gram-positive and Gram-negative bacterial strains has established that nitro substitution is a statistically significant predictor of antibacterial activity, with nitro-substituted compounds ranking among the most active in this chemical class (r² = 0.76–0.91, cross-validated r² = 0.56–0.85) [2]. The target compound's nitro group—absent in non-nitrated dimethoxyacetophenone analogs—positions it as a candidate for inclusion in antibacterial screening libraries, particularly where the 2,3-dimethoxy substitution pattern is desired alongside the nitro pharmacophore. The QSAR models developed can guide further optimization of substitution patterns for enhanced activity.

X-ray Diffraction for Polymorph Screening

The target compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, refined to R₁ = 0.053 [3]. These crystallographic parameters provide a definitive fingerprint for identity verification and purity assessment in procurement quality control workflows. The near-planar molecular conformation within 0.2 Å and the characteristic torsion angle of −179(2)° for C(4)–C(7)–C(8)–C(9) serve as additional X-ray diffraction markers [4]. These data enable differentiation from other nitroacetophenone positional isomers, which exhibit distinct crystal systems and lattice parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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